Cas no 930-37-0 (2-(Methoxymethyl)oxirane)

2-(Methoxymethyl)oxirane, also known as glycidyl methyl ether, is a versatile epoxide compound characterized by its reactive oxirane ring and methoxymethyl functional group. This clear, low-viscosity liquid exhibits excellent solubility in polar and nonpolar solvents, making it valuable in polymer chemistry and crosslinking applications. Its bifunctional nature allows for ring-opening reactions, enabling its use as a reactive diluent in epoxy resins, where it improves flexibility and processing. The compound also serves as an intermediate in organic synthesis, particularly for introducing methoxymethyl groups. Careful handling is required due to its potential irritancy and flammability, but its reactivity and solubility profile make it a useful tool in industrial and research settings.
2-(Methoxymethyl)oxirane structure
2-(Methoxymethyl)oxirane structure
Product Name:2-(Methoxymethyl)oxirane
CAS No:930-37-0
MF:C4H8O2
MW:88.1051216125488
MDL:MFCD00005140
CID:804153
PubChem ID:87570388
Update Time:2025-10-19

2-(Methoxymethyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • Glycidyl Methyl Ether
    • 2-(methoxymethyl)oxirane
    • Oxirane,2-(methoxymethyl)-
    • 1,2-Epoxy-3-methoxypropane
    • 3-Methoxypropylene oxide
    • Denacol EX 131
    • Epiol M
    • Glycidol methyl ether
    • Methyl glycidyl ether
    • NSC 86950
    • 2-(Methoxymethyl)oxirane (ACI)
    • Oxirane, (methoxymethyl)- (9CI)
    • Propane, 1,2-epoxy-3-methoxy- (6CI, 7CI, 8CI)
    • (Methoxymethyl)oxirane
    • (Rac) glycidyl methyl ether
    • (±)-Glycidyl methyl ether
    • 2,3-Epoxypropyl methyl ether
    • 3-Methoxy-1,2-epoxypropane
    • Methyl glycidyl ether 1,2-Epoxy-3-methoxypropane
    • UNII-87MK2KA66T
    • 87MK2KA66T
    • Q27269834
    • HSDB 5444
    • SY053022
    • BRN 0102505
    • Propane,2-epoxy-3-methoxy-
    • (R)-(-)-2-(Methoxymethyl)oxirane
    • STL287735
    • EINECS 213-216-7
    • 2,3-Epoxypropyl-methyl ether
    • GEO-04527
    • (S)-(+)-2-(Methoxymethyl)oxirane;(S)-(+)-Methyl glycidyl ether
    • MFCD00005140
    • 2-methoxymethyl-oxirane
    • 930-37-0
    • 28325-89-5
    • Oxirane, (methoxymethyl)-
    • F11173
    • AKOS000138368
    • DB-054672
    • glycidylmethylether
    • CCRIS 2630
    • EN300-73694
    • Propane, 1,2-epoxy-3-methoxy-
    • NS00039519
    • (+/-)-GLYCIDYL METHYL ETHER
    • DTXSID9025613
    • NSC86950
    • NSC-86950
    • DB-054673
    • InChI=1/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3
    • 2-(Methoxymethyl)oxirane #
    • Methylglycidyl ether
    • AKOS016037121
    • LKMJVFRMDSNFRT-UHFFFAOYSA-
    • G0203
    • Denacol EX-131
    • Oxirane, 2-(methoxymethyl)-
    • 1,2-EPOXY-3-METHOXYPROPANE [HSDB]
    • AI3-52869
    • 2-(Methoxymethyl)oxirane
    • MDL: MFCD00005140
    • Inchi: 1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3
    • InChI Key: LKMJVFRMDSNFRT-UHFFFAOYSA-N
    • SMILES: O(CC1CO1)C

Computed Properties

  • Exact Mass: 88.05240
  • Monoisotopic Mass: 88.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 44.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.2
  • Topological Polar Surface Area: 21.8Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.9807 g/cm3 (20 ºC)
  • Boiling Point: 110°C
  • Flash Point: 8.1±3.4 ºC,
  • Refractive Index: 1.4048 (589.3 nm 20 ºC)
  • Solubility: Dissolution (78 g/l) (25 º C),
  • PSA: 21.76000
  • LogP: 0.03160
  • Solubility: Not determined

2-(Methoxymethyl)oxirane Security Information

2-(Methoxymethyl)oxirane Customs Data

  • HS CODE:2910900090
  • Customs Data:

    China Customs Code:

    2910900090

    Overview:

    2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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2-(Methoxymethyl)oxirane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium sulfate ;  cooled
Reference
Poly(ethylene glycol) having C1-3-alkyloxymethyl side chains, bioconjugates thereof, process for its preparation and its use
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene ,  Water
Reference
Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials
Matthes, Rebecca; Frey, Holger, Biomacromolecules, 2022, 23(6), 2219-2235

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2757814-03-0 Solvents: Methanol ,  Water ;  3 h, 25 °C
Reference
Olefin epoxidation with ionic liquid catalysts formed by supramolecular interactions
Ding, Bingjie; Zhang, Ran; Zhou, Qingqing; Ma, Wenbao; Zheng, Anna; et al, Molecular Catalysis, 2021, 500,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  5 °C
1.2 Reagents: Water ;  neutralized
Reference
Oxirane-based prepolymer binders with good processibility and workability
, Korea, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  30 °C; 24 h, rt
Reference
Preparation of heterocyclic derivatives as antithrombotic agents
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
Lariat ethers. Synthesis and cation binding of macrocyclic polyethers possessing axially disposed secondary donor groups
Gokel, George W.; Dishong, Dennis M.; Diamond, Craig J., Journal of the Chemical Society, 1980, (22), 1053-4

Production Method 7

Reaction Conditions
Reference
Synthesis and β-adrenergic blocking activity of new aliphatic oxime ethers
Leclerc, Gerard; Bieth, Nicole; Schwartz, Jean, Journal of Medicinal Chemistry, 1980, 23(6), 620-4

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium sulfate
Reference
Poly(ethylene glycol) having c1 to c3-alkyloxymethyl side chains, bioconjugates thereof, process for its preparation and its use
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Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether
Reference
Synthesis of 1-([18O2]-2-nitro-1-imidazolyl)-3-methoxy-2-propanol ([18O2]-misonidazole)
Yang, Chi Ching; Goldberg, Irvin H., Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(4), 423-34

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  1.5 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Glycerol-Derived Solvents: Synthesis and Properties of Symmetric Glyceryl Diethers
Leal-Duaso, Alejandro; Perez, Pascual; Mayoral, Jose A.; Garcia, Jose I.; Pires, Elisabet, ACS Sustainable Chemistry & Engineering, 2019, 7(15), 13004-13014

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tetrabutylammonium fluoride ,  Niobium pentoxide ;  12 h, 0 °C
Reference
Role of Organic Fluoride Salts in Stabilizing Niobium Oxo-Clusters Catalyzing Epoxidation
Zhou, Qingqing; Xu, Beibei; Tang, Xuan; Dai, Sheng ; Ding, Bingjie; et al, Langmuir, 2021, 37(27), 8190-8203

Production Method 12

Reaction Conditions
1.1 Catalysts: 18-Crown-6 ;  0 - 10 °C; 3 - 5 h, rt
Reference
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Production Method 13

Reaction Conditions
1.1 Catalysts: 18-Crown-6 Solvents: Methanol ;  0 - 10 °C; 3 - 5 h, rt
Reference
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Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 - 3 h, 40 - 50 °C; 1 h, 40 - 50 °C
Reference
Preparation of glycidyl methyl ether from by-product of epichlorohydrin
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Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2240172-57-8 Solvents: Methanol ,  Water ;  10 h, 40 °C
Reference
Identifying Catalytically Active Mononuclear Peroxoniobate Anion of Ionic Liquids in the Epoxidation of Olefins
Ma, Wenbao; Yuan, Haiyang; Wang, Haifeng ; Zhou, Qingqing; Kong, Kang; et al, ACS Catalysis, 2018, 8(5), 4645-4659

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2097779-66-1 Solvents: Acetonitrile ,  Water ;  5.5 h, 0 °C
Reference
Peroxotantalate-Based Ionic Liquid Catalyzed Epoxidation of Allylic Alcohols with Hydrogen Peroxide
Ma, Wenbao; Chen, Chen; Kong, Kang; Dong, Qifeng; Li, Kun; et al, Chemistry - A European Journal, 2017, 23(30), 7287-7296

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide
Reference
Condensation of 1-N-benzylamino-3-methoxy-2-propanol with various aldehydes
Mamedbeyli, A. R.; Ismiyev, A. I.; Shamkhalova, S. A.; Allahkverdiyev, M. A., Azerbaidzhanskii Khimicheskii Zhurnal, 2010, (3), 48-50

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Silicon titanium oxide (Si0.97Ti0.03O2) Solvents: Acetone ,  Water ;  rt → 333 K; 8 h
Reference
An improved process for the preparation of epoxides of olefinic organic compounds using titanium silicate catalyst
, India, , ,

Production Method 19

Reaction Conditions
Reference
Synthesis and structural study of 5-alkoxymethyl-2-amino-2-oxazolines
Jarry, C.; Golse, R., Annales Pharmaceutiques Francaises, 1985, 43(2), 183-8

Production Method 20

Reaction Conditions
Reference
Preparation of tricyclic spiro compounds and cholesterol biosynthesis inhibitors containing them as the active ingredient
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2-(Methoxymethyl)oxirane Raw materials

2-(Methoxymethyl)oxirane Preparation Products

2-(Methoxymethyl)oxirane Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:930-37-0)Glycidyl Methyl Ether, ≥ 85.0%
Order Number:LE17277
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:15
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Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:930-37-0)2-(Methoxymethyl)oxirane
Order Number:A903318
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:14
Price ($):1410.0
Email:sales@amadischem.com

Additional information on 2-(Methoxymethyl)oxirane

2-(Methoxymethyl)oxirane: A Comprehensive Overview

2-(Methoxymethyl)oxirane, also known by its CAS number 930-37-0, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, which belongs to the class of epoxides, is characterized by its unique structure and diverse applications. In recent years, advancements in synthetic methodologies and its utilization in various fields have further highlighted its importance in modern chemistry.

The molecular structure of 2-(methoxymethyl)oxirane consists of an epoxide ring (a three-membered cyclic ether) with a methoxy group attached to a methyl substituent. This configuration imparts the compound with reactivity that is highly desirable in numerous chemical reactions. The epoxide group, in particular, is known for its ability to undergo ring-opening reactions under various conditions, making it a valuable intermediate in organic synthesis.

Recent studies have explored the potential of 2-(methoxymethyl)oxirane in the development of advanced materials. For instance, researchers have investigated its role as a building block for synthesizing biodegradable polymers. These polymers, which are derived from renewable resources, have shown promise in applications such as packaging materials and biomedical devices. The ability of 2-(methoxymethyl)oxirane to participate in polymerization reactions without generating harmful byproducts aligns with the growing demand for sustainable and eco-friendly materials.

In addition to its role in polymer chemistry, 2-(methoxymethyl)oxirane has also been utilized in the synthesis of pharmaceutical intermediates. Its reactivity and selectivity make it an ideal candidate for constructing complex molecular frameworks. Recent breakthroughs in asymmetric catalysis have further enhanced its utility, enabling the production of enantiomerically pure compounds that are critical for drug development.

The synthesis of 2-(methoxymethyl)oxirane has been optimized through innovative approaches. Traditional methods often involve the reaction of epichlorohydrin with methanol under alkaline conditions. However, recent advancements have introduced more efficient catalysts and reaction conditions, significantly improving yields and reducing production costs. These improvements have made 2-(methoxymethyl)oxirane more accessible for large-scale industrial applications.

From an environmental perspective, the production and use of 2-(methoxymethyl)oxirane are considered relatively safe when proper handling procedures are followed. Its low toxicity profile and biodegradability make it a preferable choice over some traditional chemical intermediates. Nonetheless, as with any chemical compound, adherence to safety guidelines is essential to minimize risks associated with exposure or improper disposal.

Looking ahead, ongoing research continues to uncover new applications for 2-(methoxymethyl)oxirane. Its potential in green chemistry initiatives, particularly in the development of bio-based plastics and adhesives, is a focal point for many scientists. Furthermore, collaborations between academia and industry are expected to drive innovation and expand the commercial viability of this compound.

In conclusion, 2-(methoxymethyl)oxirane (CAS No: 930-37-0) stands as a testament to the ingenuity of modern chemistry. Its unique properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in shaping future chemical innovations. As research progresses, the full extent of its potential will undoubtedly continue to unfold.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:930-37-0)Glycidyl Methyl Ether, ≥ 85.0%
LE17277
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:930-37-0)2-(Methoxymethyl)oxirane
A903318
Purity:99%
Quantity:1g
Price ($):1410.0
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